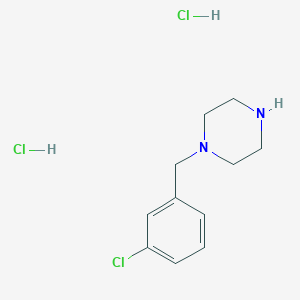

1-(3-Chloro-benzyl)-piperazine dihydrochloride

Description

BenchChem offers high-quality 1-(3-Chloro-benzyl)-piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-benzyl)-piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23145-92-8 |

|---|---|

Molecular Formula |

C11H16Cl2N2 |

Molecular Weight |

247.16 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;/h1-3,8,13H,4-7,9H2;1H |

InChI Key |

PHHFZSZJEUSYDV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Cl.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Chloro-benzyl)-piperazine dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Chloro-benzyl)-piperazine Dihydrochloride

Introduction

1-(3-Chloro-benzyl)-piperazine Dihydrochloride is a substituted piperazine derivative of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates the versatile piperazine scaffold, a common motif in pharmacologically active compounds, and a chlorinated benzyl group that allows for diverse synthetic modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and drug development professionals. Understanding these core attributes is fundamental to its effective use as a key building block in the synthesis of more complex molecular architectures and novel chemical entities. This document moves beyond simple data recitation to explain the causality behind its chemical behavior and the protocols used for its analysis, ensuring a robust and applicable understanding for laboratory practice.

Physicochemical Properties

The dihydrochloride salt form of 1-(3-Chloro-benzyl)-piperazine is typically employed in laboratory settings to enhance stability and handling characteristics compared to its free base form. The protonation of the two nitrogen atoms in the piperazine ring significantly influences its physical properties, most notably its solubility.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(3-chlorobenzyl)piperazine;dihydrochloride | |

| CAS Number | 23145-92-8 | [1] |

| Molecular Formula | C₁₁H₁₇Cl₃N₂ | [1] |

| Molecular Weight | 283.63 g/mol | [1] |

| Appearance | White to off-white crystalline powder (inferred) | [2][3] |

| Melting Point | High melting point with decomposition expected. For comparison, 1-benzylpiperazine dihydrochloride melts at ~280°C.[3] | |

| Solubility | Soluble in water and methanol.[2] | |

| pKa (Free Base) | 9.10 ± 0.10 (Predicted) | [4] |

| Free Base CAS | 23145-91-7 | [4][5] |

| Free Base Formula | C₁₁H₁₅ClN₂ | [4][5] |

| Free Base MW | 210.70 g/mol | [4] |

| Free Base Form | Colorless to yellow liquid |[4] |

Stability and Storage: For maximum stability and to ensure a shelf life of up to two years, 1-(3-Chloro-benzyl)-piperazine dihydrochloride should be stored in a cool, dry, and well-ventilated area.[2][6] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[2][6]

Synthesis and Purification

The synthesis of 1-(3-Chloro-benzyl)-piperazine is most commonly achieved via a nucleophilic substitution reaction. This pathway is efficient and leverages readily available starting materials. The benzyl group serves as an effective blocking group for preparing monosubstituted piperazines, preventing the formation of undesired 1,4-disubstituted products.[3]

Causality of the Synthetic Approach: The core of the synthesis is the reaction between the secondary amine of the piperazine ring and the electrophilic benzylic carbon of 3-chlorobenzyl chloride. To selectively yield the mono-substituted product, the reaction stoichiometry is carefully controlled. A modification of the procedure first reported by Cymerman Craig, Rogers, and Tate uses a buffered system of piperazine and its salt to maintain a pH that favors mono-alkylation.[3]

Caption: A logical workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and quantifying any related substances or impurities. A reverse-phase method is typically employed.

Protocol: Reverse-Phase HPLC for Purity Assessment This protocol is based on standard methods for analyzing related piperazine derivatives. [7]

-

Chromatographic System: An Agilent 1200 series or equivalent HPLC system with a UV detector.

-

Column: Octadecylsilane (C18) bonded silica, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

-

Mobile Phase B: Acetonitrile/Methanol (85:15 v/v).

-

Gradient Elution:

-

0-5 min: 90% A, 10% B

-

5-35 min: Linear gradient to 20% A, 80% B

-

35-45 min: Hold at 20% A, 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or a suitable solvent to a known concentration (e.g., 0.2 mg/mL).

Rationale: The gradient elution allows for the effective separation of the relatively polar main compound from potential non-polar impurities arising from the synthesis. The acidic phosphate buffer ensures the protonation of the piperazine nitrogens, leading to sharp, symmetrical peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the compound's identity. It provides both retention time information and a mass spectrum that serves as a molecular fingerprint.

Methodology: The sample, typically after conversion to its more volatile free base form, is injected into the GC. The molecule is separated from other components and then ionized in the mass spectrometer. The resulting fragmentation pattern is characteristic of the molecule's structure. Key expected fragments would arise from the cleavage of the benzyl group (m/z 125/127) and fragmentation of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the different types of protons.

-

Aromatic Protons: A complex multiplet pattern between 7.0-7.5 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

Benzylic Protons: A sharp singlet around 3.5 ppm, corresponding to the two protons of the -CH₂- group connecting the phenyl ring to the piperazine.

-

Piperazine Protons: Two multiplets (or broad singlets) between 2.5-3.5 ppm, representing the eight protons on the four -CH₂- groups of the piperazine ring. The signals may be broadened due to nitrogen quadrupolar effects and conformational exchange.

-

-

¹³C NMR: The spectrum would show the expected number of carbon signals, including distinct resonances for the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), the benzylic carbon, and the carbons of the piperazine ring. [8]

Applications and Pharmacological Context

The primary and most well-documented application of 1-(3-Chloro-benzyl)-piperazine dihydrochloride is as a versatile chemical intermediate. [2][6]Its structure is a valuable starting point for building more complex molecules, particularly in the field of medicinal chemistry.

-

Pharmaceutical Synthesis: The compound serves as a key building block for creating a wide range of drug candidates. The secondary amine of the piperazine ring is readily available for further functionalization (e.g., acylation, alkylation, or arylation) after deprotection or directly using the free base.

-

Drug Discovery Context: While specific pharmacological data for this exact compound is not widely published, the benzylpiperazine class is extensively studied for its psychoactive properties. Many substituted piperazines interact with central nervous system targets. For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is a known 5-HT₂c serotonin receptor agonist and is a metabolite of the antidepressant trazodone. [9][10]This established activity within the broader chemical class underscores why derivatives like 1-(3-Chloro-benzyl)-piperazine are valuable tools for researchers exploring new modulators of serotonergic and other neurotransmitter systems.

Conclusion

1-(3-Chloro-benzyl)-piperazine dihydrochloride is a foundational chemical entity whose value lies in its structural versatility. Its physicochemical properties, characterized by the stability and solubility of the dihydrochloride salt, make it amenable to laboratory use. The straightforward and scalable synthesis allows for its ready availability as a precursor in multi-step synthetic campaigns. Coupled with robust analytical methodologies for quality control, this compound provides researchers and drug development professionals with a reliable and essential building block for the discovery and synthesis of novel, high-value chemical compounds.

References

-

Wikipedia. Mephedrone. [Link]

-

IndiaMART. 1-(3-Chlorophenyl) Piperazine at Best Price. [Link]

-

Nigam Pharmachem Industries. 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

PubChem. 1-(3-chlorophenyl)piperazine. [Link]

-

The Good Scents Company. piperazine dihydrochloride. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Google Patents.

-

TradeIndia. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution. [Link]

-

PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

- Vorce, S. P., et al. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology.

-

PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

Spectrochem. Home. [Link]

-

mzCloud. 1 3 Chlorophenyl piperazine m CPP. [Link]

-

DataPDF. Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. [Link]

- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)

Sources

- 1. 1-(3-CHLORO-BENZYL)-PIPERAZINE DIHYDROCHLORIDE CAS#: 23145-92-8 [m.chemicalbook.com]

- 2. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 [m.chemicalbook.com]

- 5. 1-(3-Chlorobenzyl)piperazine | 23145-91-7 [sigmaaldrich.com]

- 6. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]

- 7. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(3-Chlorophenyl)piperazine Hydrochloride Solution - Certified Reference Material at Best Price [nacchemical.com]

An In-depth Technical Guide to 1-(3-Chloro-benzyl)-piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chloro-benzyl)-piperazine Dihydrochloride, a piperazine derivative of significant interest in medicinal chemistry and pharmacological research. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling, grounded in established scientific principles.

Core Molecular Attributes

1-(3-Chloro-benzyl)-piperazine dihydrochloride is the hydrochloride salt of the parent compound, 1-(3-Chloro-benzyl)-piperazine. The addition of two equivalents of hydrogen chloride results in a more stable, crystalline solid that is readily soluble in aqueous solutions, a desirable property for many experimental and developmental applications.

Chemical Structure and Properties

The foundational structure consists of a piperazine ring N-substituted with a 3-chlorobenzyl group. The dihydrochloride salt form protonates the two nitrogen atoms of the piperazine ring.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₇Cl₃N₂ | Calculated |

| Molecular Weight | 283.63 g/mol | Calculated |

| CAS Number | 23145-91-7 (Free Base) | Fisher Scientific[1] |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Solubility | Soluble in water and methanol | Inferred from salt form |

Synthesis and Purification

Proposed Synthetic Workflow: N-Alkylation

This protocol is adapted from established procedures for the synthesis of analogous benzylpiperazine compounds.[2]

Caption: Proposed workflow for the synthesis of 1-(3-Chloro-benzyl)-piperazine dihydrochloride.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents) as a base.

-

Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude free base.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a solution of hydrochloric acid in ethanol (2.2 equivalents) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-Chloro-benzyl)-piperazine dihydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorobenzyl group, a singlet for the benzylic methylene protons, and broad signals for the piperazine ring protons. In the dihydrochloride salt, the N-H protons of the piperazine ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the 3-chlorobenzyl group and the piperazine ring. Spectral data for the closely related 1-(3-Chlorophenyl)piperazine hydrochloride can be used as a reference.[3][4]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak corresponding to the free base [M+H]⁺.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.2 - 7.4 | m |

| Benzylic (CH₂) | ~3.6 | s |

| Piperazine (CH₂) | 2.5 - 3.2 | m |

| Piperazine (NH₂⁺) | > 9.0 | br s |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the chromophore.

Pharmacological Profile and Research Applications

The pharmacological properties of 1-(3-Chloro-benzyl)-piperazine have not been extensively reported. However, based on its structural similarity to other benzylpiperazine and phenylpiperazine derivatives, a potential interaction with various neurotransmitter systems can be inferred.

Postulated Mechanism of Action

Many piperazine derivatives exhibit activity at serotonergic and dopaminergic receptors. For instance, meta-chlorophenylpiperazine (mCPP), a structurally related compound, is a known serotonin receptor agonist.[5][6] It is plausible that 1-(3-Chloro-benzyl)-piperazine may also modulate these systems.

Caption: Hypothesized interaction of 1-(3-Chloro-benzyl)-piperazine with neurotransmitter receptors.

Potential Research Applications

-

Drug Discovery: As a scaffold in medicinal chemistry for the development of novel central nervous system (CNS) agents.

-

Pharmacological Tool: To investigate the structure-activity relationships of piperazine derivatives at various receptor subtypes.

-

Metabolite Studies: Benzylpiperazine derivatives can be metabolites of more complex pharmaceutical compounds.[6]

Safety, Handling, and Storage

As a research chemical with a not fully characterized toxicological profile, 1-(3-Chloro-benzyl)-piperazine dihydrochloride should be handled with care.

Hazard Identification

Based on the safety data sheet for the free base and related compounds, the following hazards are anticipated[1][7][8]:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[7]

-

Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-Chloro-benzyl)-piperazine dihydrochloride is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. While its specific properties are not yet fully elucidated, its synthesis and characterization can be achieved through established chemical principles. Its structural similarity to known psychoactive agents suggests a potential for interesting biological activity, warranting further investigation. Adherence to strict safety protocols is essential when handling this and any research chemical.

References

-

PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Wikipedia. Mephedrone. [Link]

-

Wikipedia. meta-Chlorophenylpiperazine. [Link]

-

Spectrochem. Home. [Link]

- Google Patents.

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. biosynth.com [biosynth.com]

- 10. jwpharmlab.com [jwpharmlab.com]

1-(3-Chloro-benzyl)-piperazine dihydrochloride structure

An In-depth Technical Guide to 1-(3-Chloro-benzyl)-piperazine Dihydrochloride: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-chloro-benzyl)-piperazine dihydrochloride, a key synthetic intermediate relevant to researchers, scientists, and professionals in drug development. This document delves into the compound's molecular structure, physicochemical properties, and provides detailed, field-proven protocols for its synthesis and analytical characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the practical knowledge required for the successful synthesis, purification, and validation of this important chemical entity. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and high purity of the final product.

Introduction to the Benzylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically significant drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block for modulating solubility, membrane permeability, and receptor-binding affinity. When functionalized with a benzyl group, the resulting N-benzylpiperazine moiety serves as a critical pharmacophore in compounds targeting the central nervous system (CNS). The benzyl group itself can be strategically substituted to fine-tune electronic and steric properties, thereby optimizing biological activity. The benzyl moiety can also serve as a readily removable protecting group, enabling the synthesis of complex, unsymmetrically substituted piperazines.[1]

1-(3-Chloro-benzyl)-piperazine dihydrochloride is a derivative of this class, offering a specific substitution pattern that can be leveraged in the synthesis of novel pharmaceutical agents. The presence of a chlorine atom at the meta-position of the benzyl ring alters the molecule's lipophilicity and electronic distribution, providing a distinct starting point for further chemical elaboration.

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound consists of a piperazine ring N-substituted with a 3-chlorobenzyl group. In its dihydrochloride salt form, both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride counter-ion. This salt form confers greater stability and aqueous solubility compared to the free base.

-

IUPAC Name: 1-(3-chlorobenzyl)piperazine dihydrochloride

-

Free Base CAS Number: 23145-91-7[2]

-

Free Base Molecular Formula: C₁₁H₁₅ClN₂[2]

-

Free Base Molecular Weight: 210.7 g/mol [2]

Physicochemical Data

The properties of the free base are distinct from its dihydrochloride salt. The data below is summarized for clarity and practical application.

| Property | 1-(3-Chlorobenzyl)piperazine (Free Base) | 1-(3-Chlorobenzyl)piperazine Dihydrochloride (Salt) |

| Appearance | Colorless to yellow liquid[2] | White to off-white crystalline solid (expected) |

| Molecular Formula | C₁₁H₁₅ClN₂ | C₁₁H₁₇Cl₃N₂ |

| Molecular Weight | 210.70 g/mol | 283.63 g/mol |

| Boiling Point | 120-123 °C @ 1.5 mmHg[2] | Not applicable (decomposes at high temp) |

| Melting Point | Not applicable | High, likely >250 °C with decomposition* |

| Density | 1.129 g/mL at 25 °C[2] | Not applicable |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethanol) | Soluble in water, methanol; sparingly in ethanol |

Note: The melting point is an estimation based on the analogous compound 1-benzylpiperazine dihydrochloride, which melts at approximately 280 °C with decomposition.[1]

Synthesis and Purification

Synthetic Strategy: The Principle of Mono-Alkylation

The primary challenge in synthesizing N-monosubstituted piperazines is preventing the secondary amine from reacting further to form the N,N'-disubstituted product. A robust strategy to favor mono-alkylation involves using a carefully controlled stoichiometry of piperazine and the alkylating agent. The procedure detailed here is an adaptation of a validated method for preparing 1-benzylpiperazine, which employs a buffered system of piperazine hexahydrate and piperazine dihydrochloride.[1] This buffer maintains a specific pH, ensuring that a significant portion of the piperazine exists as the free base available for reaction, while minimizing the reactivity of the mono-substituted product.

The overall synthesis is a two-stage process:

-

N-Alkylation: Reaction of piperazine with 3-chlorobenzyl chloride to form the free base, 1-(3-chlorobenzyl)piperazine.

-

Salt Formation: Conversion of the purified free base into its stable dihydrochloride salt.

Caption: Synthetic workflow for 1-(3-chloro-benzyl)-piperazine dihydrochloride.

Experimental Protocol: Synthesis of 1-(3-Chlorobenzyl)piperazine (Free Base)

This protocol is adapted from a procedure for the synthesis of the parent compound, 1-benzylpiperazine, and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[1]

-

Prepare Piperazine Solution: In a 250 mL Erlenmeyer flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL). Warm the solution in a water bath to 65 °C.

-

Buffer Formation: While swirling, add piperazine dihydrochloride monohydrate (0.125 mol) to the warm solution until fully dissolved.

-

Causality: This creates a buffered system that controls the concentration of free piperazine, which is crucial for selectively forming the mono-substituted product and suppressing the formation of the di-substituted byproduct.

-

-

Add Alkylating Agent: With vigorous stirring, add freshly distilled 3-chlorobenzyl chloride (0.125 mol) dropwise over 5 minutes. The reaction is exothermic, and a white precipitate (piperazine dihydrochloride) will form almost immediately.

-

Reaction Completion: Continue stirring the mixture at 65 °C for an additional 25-30 minutes.

-

Isolate Byproduct: Cool the reaction mixture in an ice bath for 30 minutes without stirring to complete the precipitation of piperazine dihydrochloride. Collect the solid by suction filtration and wash it with three small portions of ice-cold absolute ethanol.

-

Isolate Product (Free Base): Combine the filtrate and washes. This solution contains the desired 1-(3-chlorobenzyl)piperazine as its monohydrochloride salt.

-

Basification and Extraction: Transfer the filtrate to a separatory funnel. Make the solution strongly alkaline (pH > 12) by adding 5N sodium hydroxide. Extract the aqueous layer multiple times with chloroform (e.g., 12 x 20 mL portions).

-

Causality: Basification deprotonates the product, converting it to the free base which is soluble in organic solvents like chloroform, allowing for its separation from the aqueous phase.

-

-

Drying and Concentration: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator. The resulting pale oil is the crude 1-(3-chlorobenzyl)piperazine free base.

Experimental Protocol: Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base oil obtained from the previous step in a minimal amount of absolute ethanol.

-

Precipitation: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in absolute ethanol until no further precipitation is observed.

-

Self-Validation: The formation of a copious white precipitate is a primary indicator of successful salt formation. The pH of the solution should be strongly acidic.

-

-

Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete crystallization. Collect the white solid product by suction filtration.

-

Washing and Drying: Wash the collected solid with a small amount of dry benzene or diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 1-(3-chlorobenzyl)-piperazine dihydrochloride.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation.

Sources

1-(3-Chlorobenzyl)piperazine Dihydrochloride: A Technical Guide on its Mechanism of Action and Precursor Role

Abstract

This technical guide provides an in-depth analysis of 1-(3-Chlorobenzyl)piperazine dihydrochloride (mCPP), a compound of significant interest to researchers, scientists, and drug development professionals. We will explore its complex pharmacological profile, detailing its mechanism of action as a non-selective serotonin receptor agonist. Furthermore, this guide will elucidate the dual nature of mCPP as both a critical metabolic byproduct of several key psychoactive drugs, most notably trazodone, and as a foundational chemical precursor in the synthesis of various pharmacologically active molecules. This document aims to synthesize technical data with practical insights, offering a comprehensive resource for understanding and utilizing the multifaceted properties of mCPP in a research and development setting.

Introduction: The Dichotomous Identity of mCPP

1-(3-Chlorobenzyl)piperazine, commonly encountered in its dihydrochloride salt form for enhanced stability and solubility, is a phenylpiperazine derivative with a prominent role in neuropharmacology. Initially developed in the late 1970s for research purposes, it has since been identified as a psychoactive substance and, more importantly, as a key active metabolite of several widely prescribed drugs[1]. Its significance lies in this dual identity: it is both a pharmacologically active molecule in its own right and a crucial intermediate, both in metabolic pathways and in synthetic organic chemistry. Understanding the intricacies of mCPP's mechanism of action and its precursor functionalities is paramount for predicting drug-drug interactions, designing novel therapeutics, and interpreting clinical outcomes.

Pharmacological Profile: A Multi-Targeted Mechanism of Action

The primary mechanism of action of mCPP is its interaction with the serotonergic system. It is a non-selective serotonin receptor agonist, exhibiting varying degrees of affinity and activity across a wide range of 5-hydroxytryptamine (5-HT) receptor subtypes[2]. This promiscuous binding profile is responsible for its complex and often unpredictable physiological and psychological effects.

Receptor Binding Affinities

The interaction of mCPP with various neurotransmitter receptors has been extensively studied. The following table summarizes the binding affinities (Ki, nM) of mCPP for a selection of human serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT1A | High | Agonist | [2] |

| 5-HT1B | High | Agonist | [2] |

| 5-HT1D | High | Agonist | [2] |

| 5-HT2A | Moderate | Partial Agonist | [1] |

| 5-HT2B | High | Antagonist | [1] |

| 5-HT2C | High | Agonist | [1] |

| 5-HT3 | Moderate | Agonist | [2] |

| Serotonin Transporter (SERT) | Moderate | Inhibitor | [2] |

This table is a synthesis of data from multiple sources and represents a general consensus. Specific Ki values may vary between studies.

The causality behind its diverse effects lies in this multi-receptor engagement. For instance, its agonism at 5-HT2C receptors is linked to its anxiogenic and anorectic effects, while its interaction with 5-HT1A receptors may contribute to its antidepressant-like properties observed in some preclinical models[1]. The partial agonism at 5-HT2A receptors is thought to be responsible for its mild psychostimulant and, in some cases, hallucinogenic effects[1].

Signaling Pathways

The activation of various 5-HT receptor subtypes by mCPP initiates a cascade of intracellular signaling events. The following diagram illustrates the principal signaling pathways associated with G-protein coupled serotonin receptors that mCPP interacts with.

Caption: Signaling pathways activated by mCPP through G-protein coupled serotonin receptors.

mCPP as a Metabolic Precursor: The Case of Trazodone

A crucial aspect of mCPP's pharmacology is its role as an active metabolite of several piperazine-containing drugs, with the antidepressant trazodone being the most prominent example[1]. The metabolic conversion of trazodone to mCPP is a critical factor in the overall therapeutic and side-effect profile of trazodone.

Metabolic Pathway

Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form mCPP through N-dealkylation[1]. mCPP is then further metabolized, mainly by CYP2D6[1].

Caption: Metabolic conversion of Trazodone to its active metabolite, mCPP.

This metabolic conversion has significant clinical implications. The co-administration of drugs that inhibit or induce CYP3A4 can alter the plasma concentrations of both trazodone and mCPP, potentially leading to adverse effects or reduced efficacy[1]. For instance, potent CYP3A4 inhibitors can increase trazodone levels while decreasing the formation of mCPP[1]. Conversely, CYP3A4 inducers can decrease trazodone levels and increase mCPP concentrations[1].

mCPP as a Synthetic Precursor: A Building Block in Drug Discovery

Beyond its role as a metabolite, 1-(3-chlorophenyl)piperazine, the free base of the topic compound, is a valuable starting material in medicinal chemistry for the synthesis of a variety of pharmacologically active molecules, including trazodone itself and its analogues.

Synthesis of Trazodone and Analogues

The synthesis of trazodone often involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable alkylating agent containing the triazolopyridine moiety. A general synthetic scheme is presented below.

Caption: General synthetic route to Trazodone using 1-(3-chlorophenyl)piperazine as a precursor.

This reactivity of the secondary amine in the piperazine ring makes 1-(3-chlorophenyl)piperazine a versatile building block for creating libraries of compounds for screening in drug discovery programs. By modifying the alkylating agent, a wide array of trazodone analogues and other piperazine-containing compounds with potentially novel pharmacological profiles can be synthesized[3][4].

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of mCPP.

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity of mCPP for a specific serotonin receptor subtype, for example, the 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of mCPP for the human 5-HT2C receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2C receptor.

-

[³H]-Mesulergine (radioligand).

-

mCPP dihydrochloride.

-

Mianserin (non-labeled competitor for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize the HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [³H]-Mesulergine, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Mesulergine, and a high concentration of mianserin.

-

Competition Binding: Cell membranes, [³H]-Mesulergine, and varying concentrations of mCPP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mCPP concentration. Determine the IC₅₀ value (the concentration of mCPP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Analytical Detection of mCPP in Biological Samples

This protocol outlines a general workflow for the detection and quantification of mCPP in plasma or urine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of mCPP in a biological matrix.

Materials:

-

Biological sample (plasma or urine).

-

mCPP analytical standard.

-

Internal standard (e.g., deuterated mCPP).

-

Acetonitrile.

-

Formic acid.

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

-

Sample Preparation:

-

Spike the biological sample with the internal standard.

-

Perform protein precipitation by adding acetonitrile. Centrifuge to pellet the proteins.

-

Perform solid-phase extraction (SPE) on the supernatant to clean up the sample and concentrate the analyte. Elute mCPP from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate mCPP from other matrix components using a suitable C18 column and a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

-

Detect and quantify mCPP using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both mCPP and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of known concentrations of the mCPP analytical standard.

-

Calculate the concentration of mCPP in the unknown sample by comparing the peak area ratio of mCPP to the internal standard against the calibration curve.

-

Conclusion

1-(3-Chlorobenzyl)piperazine dihydrochloride is a molecule of considerable complexity and utility in the fields of pharmacology and medicinal chemistry. Its non-selective interaction with a multitude of serotonin receptors provides a rich area for investigating the nuances of serotonergic neurotransmission. The fact that it is a major active metabolite of trazodone underscores the importance of considering metabolic pathways in drug development and clinical practice. Furthermore, its role as a versatile synthetic precursor solidifies its importance as a tool for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of these facets, offering both foundational knowledge and practical methodologies to aid researchers in their exploration of this intriguing compound.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])

-

meta-Chlorophenylpiperazine - Wikipedia. (URL: [Link])

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem. (URL: [Link])

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (URL: [Link])

- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (URL: [Link])

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])

- WO2019154770A1 - Continuous process for the preparation of trazodone - Google P

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC. (URL: [Link])

-

A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. (URL: [Link])

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of 1-(3-Chloro-benzyl)-piperazine dihydrochloride (m-CPP)

Introduction: Unveiling the Complex Pharmacology of m-CPP

1-(3-Chloro-benzyl)-piperazine, commonly known as meta-Chlorophenylpiperazine (m-CPP), is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially synthesized for research purposes, it has gained notoriety as a designer drug and is also a significant active metabolite of several widely prescribed antidepressant medications, including trazodone and nefazodone.[1][2][3][4] Its complex and often contradictory pharmacological profile, which includes psychostimulant, anxiogenic, and anorectic effects, makes it a molecule of significant interest in neuroscience and drug development.[1][3][5] Understanding the intricate biological activities of m-CPP is crucial for elucidating its therapeutic potential and toxicological risks.

This in-depth technical guide provides a comprehensive framework for the biological activity screening of m-CPP. It is designed for researchers, scientists, and drug development professionals, offering a logical, evidence-based approach to characterizing its molecular interactions and cellular effects. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part 1: Primary Target Deconvolution - A Focus on the Serotonergic System

The overwhelming body of evidence points to the serotonin (5-hydroxytryptamine, 5-HT) system as the primary target of m-CPP. The molecule exhibits significant affinity for a wide array of serotonin receptors and the serotonin transporter (SERT).[1][5][6] Therefore, the initial screening phase must be dedicated to meticulously characterizing these interactions.

Receptor Binding Assays: Quantifying Affinity

The first step in understanding m-CPP's activity is to determine its binding affinity (Ki) for a panel of serotonin receptors. Radioligand binding assays are the gold standard for this purpose.[7] These assays quantify the displacement of a specific radiolabeled ligand from a receptor by the test compound (m-CPP).

Table 1: Representative Binding Affinity Profile of m-CPP for Human Serotonin Receptors

| Target | Representative Ki (nM) | Reference |

| 5-HT1A | Variable | [1][5] |

| 5-HT1B | Variable | [1][5] |

| 5-HT1D | Variable | [8] |

| 5-HT2A | 32.1 | [1] |

| 5-HT2B | 28.8 | [1] |

| 5-HT2C | 3.4 | [1] |

| 5-HT3 | Variable | [1] |

| 5-HT7 | Variable | [1] |

| SERT | 230 (IC50) | [9] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Utilize cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT2C) or tissue homogenates known to be rich in the target receptor (e.g., rodent brain cortex).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]mesulergine for 5-HT2C receptors), and varying concentrations of m-CPP.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of m-CPP that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Delineating Agonist vs. Antagonist Activity

Once binding affinity is established, it is critical to determine the functional consequence of this binding. Is m-CPP an agonist, partial agonist, or antagonist at each receptor? Functional assays, often cell-based, are employed to answer this question.[10] These assays typically measure the accumulation of second messengers downstream of receptor activation.[10]

Caption: A streamlined workflow for the primary screening of m-CPP.

Experimental Protocol: Gq-Coupled Receptor Calcium Flux Assay (e.g., for 5-HT2A, 5-HT2B, 5-HT2C)

-

Cell Culture: Plate cells stably expressing the target Gq-coupled receptor (e.g., CHO-h5-HT2C) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of m-CPP to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the change in fluorescence against the m-CPP concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

For Gs or Gi-coupled receptors, assays measuring cAMP accumulation (e.g., HTRF) would be appropriate. The complex nature of m-CPP necessitates a broad panel of such assays, as it has been shown to be a partial agonist at human 5-HT2A and 5-HT2C receptors, but an antagonist at the human 5-HT2B receptor.[1]

Part 2: Secondary Screening - Cellular and Phenotypic Characterization

With a detailed understanding of m-CPP's primary targets, the screening cascade progresses to evaluate its broader cellular and potential physiological effects.

Cytotoxicity Assays: Establishing a Therapeutic Window

Before proceeding to more complex cellular or in vivo models, it is essential to assess the general cytotoxicity of m-CPP.[11][12] This helps to distinguish between target-specific effects and non-specific toxicity and establishes a concentration range for subsequent experiments.

Table 2: Representative Cytotoxicity Profile of m-CPP

| Cell Line | Assay Type | IC50 (µM) |

| HEK293 | MTT Assay | > 100 |

| SH-SY5Y | LDH Release | > 100 |

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: LDH Release Assay

-

Cell Seeding: Plate a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293) in a 96-well plate and grow to confluence.[11]

-

Compound Treatment: Treat the cells with a range of m-CPP concentrations for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

LDH Measurement: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available colorimetric assay kit.[12]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer) and determine the IC50 value.

In Vivo Models: Bridging the Gap to Physiology

Given that m-CPP induces distinct behavioral and physiological responses in humans and animals, including anxiety, hypoactivity, and hormonal changes, in vivo screening can provide valuable insights.[1][8][13][14] Rodent models are commonly used to assess these effects.

-

Elevated Plus Maze: To assess anxiogenic or anxiolytic effects.

-

Open Field Test: To measure changes in locomotor activity.

-

Feeding Studies: To quantify anorectic effects.[3]

It is crucial to correlate the doses used in these studies with the pharmacokinetic profile of m-CPP, which is known to have a half-life of 4-14 hours and variable bioavailability.[1][8]

Caption: The multifaceted interaction of m-CPP with the serotonergic system.

Part 3: Data Interpretation and Validation

A critical aspect of this screening guide is the emphasis on self-validating protocols. This is achieved through:

-

Orthogonal Assays: Using different assay formats to measure the same endpoint (e.g., confirming functional activity with both second messenger and reporter gene assays).

-

Control Compounds: Including known selective agonists and antagonists for each target to validate assay performance.

-

Counter-Screening: Assessing m-CPP against a panel of unrelated receptors (e.g., adrenergic, dopaminergic) to determine its selectivity. m-CPP is known to have some affinity for adrenergic receptors.[1]

The interpretation of data should consider the compound's polypharmacology. The observed physiological or behavioral effects are likely the integrated result of its actions at multiple targets. For instance, its anxiogenic effects are thought to be mediated primarily through its strong agonism at the 5-HT2C receptor.[1][5]

Conclusion

The biological activity screening of 1-(3-Chloro-benzyl)-piperazine dihydrochloride requires a systematic and multi-faceted approach. By progressing from primary target binding and functional assays to broader cellular and phenotypic characterization, researchers can build a comprehensive profile of this complex molecule. The methodologies outlined in this guide provide a robust framework for elucidating the mechanisms underlying m-CPP's diverse pharmacological effects, paving the way for a more informed assessment of its therapeutic and toxicological implications.

References

-

meta-Chlorophenylpiperazine - Wikipedia. Available from: [Link]

-

The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed. Available from: [Link]

-

Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. Available from: [Link]

-

[Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed. Available from: [Link]

-

Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Available from: [Link]

-

Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. Available from: [Link]

-

Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. Available from: [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. PubMed. Available from: [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Available from: [Link]

-

1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. PubMed. Available from: [Link]

-

Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. Available from: [Link]

-

Effects of Serotonin Antagonists on M-Chlorophenylpiperazine-Mediated Responses in Normal Subjects. PubMed. Available from: [Link]

-

Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. NIH. Available from: [Link]

-

m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. DeepDyve. Available from: [Link]

-

SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. Available from: [Link]

-

mCPP. PsychonautWiki. Available from: [Link]

-

Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Available from: [Link]

-

Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. PubMed. Available from: [Link]

-

piperazine dihydrochloride, 142-64-3. The Good Scents Company. Available from: [Link]

-

Ro60-0175 - Wikipedia. Available from: [Link]

-

Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available from: [Link]

-

1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine. NIH. Available from: [Link]

-

1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART. Available from: [Link]

-

Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.

-

Cell-penetrating peptides improve pharmacokinetics and pharmacodynamics of anticancer drugs. Taylor & Francis. Available from: [Link]

Sources

- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 11. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Benzylpiperazine Derivatives: A Technical Guide for Neuroscientists and Drug Development Professionals

Foreword: The Evolving Narrative of Benzylpiperazines

The story of substituted benzylpiperazine derivatives is a compelling case study in the multifaceted journey of a chemical scaffold. Initially explored for therapeutic applications such as antidepressants, their potent central nervous system (CNS) activity led to their diversion as recreational "designer drugs," casting a long shadow over their clinical potential.[1][2] However, to dismiss this entire chemical class based on the profile of its early, non-selective members would be a significant oversight for the neuroscience community. Modern medicinal chemistry has revitalized interest in benzylpiperazines, revealing that with precise structural modifications, these compounds can be tailored into highly selective ligands for a range of CNS targets, offering promise for conditions spanning from neuropathic pain to neurodegenerative diseases.[3] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core neuropharmacology of substituted benzylpiperazines, detailed methodologies for their evaluation, and a forward-looking perspective on their therapeutic promise.

Core Neuropharmacology: A "Messy" Beginning to a Refined Future

The archetypal compound, 1-benzylpiperazine (BZP), is often described as a "messy drug" due to its broad and complex mechanism of action.[2] Its primary effects are mediated through a combination of monoamine release and reuptake inhibition at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1]

Mechanism of Action: A Multi-Target Profile

Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1] This multifaceted regulation of synaptic monoamines underpins its stimulant and euphoriant properties, which are reported to be approximately 10% of the potency of d-amphetamine.[4] BZP acts as a substrate for monoamine transporters, reversing their function to induce neurotransmitter efflux, and also blocks reuptake, leading to a sustained increase in synaptic neurotransmitter concentrations.[5] Furthermore, BZP exhibits antagonist activity at α2-adrenergic receptors, which function as presynaptic autoreceptors that normally inhibit norepinephrine release.[5] This action further enhances noradrenergic signaling.[2]

This complex pharmacology, while responsible for its psychoactive effects, also leads to a host of adverse effects, including anxiety, insomnia, and cardiovascular stress, which ultimately limited its therapeutic development.[4]

Figure 1: Multifaceted mechanism of action of 1-benzylpiperazine (BZP) at the monoaminergic synapse.

Structure-Activity Relationships (SAR): From Broad to Specific

The versatility of the piperazine scaffold allows for systematic chemical modifications that dramatically alter the pharmacological profile.[6] Key insights into the SAR of benzylpiperazine derivatives have paved the way for designing more selective compounds.

-

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of affinity and selectivity for monoamine transporters.[2]

-

Electron-withdrawing groups (e.g., halogens) at the 4-position of the benzyl ring tend to enhance affinity for the dopamine transporter (DAT).[2]

-

Phenyl-substituted piperazines , such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), show a shift in activity. TFMPP, for instance, acts more directly as a serotonin agonist than BZP.[4]

-

-

Substitutions on the Piperazine Ring: Modifications at the N4 position of the piperazine ring can introduce selectivity for other CNS targets. This has been a fruitful strategy for developing ligands with novel therapeutic potential.

| Compound | Key Structural Feature | Primary Pharmacological Action | Reference |

| 1-Benzylpiperazine (BZP) | Unsubstituted Benzyl Group | Mixed DA/NE/5-HT Releaser/Reuptake Inhibitor | [1][5] |

| TFMPP | 3-Trifluoromethylphenyl Group | Serotonin Agonist | [4] |

| mCPP | 3-Chlorophenyl Group | Serotonin Receptor Agonist | [4] |

| Compound 15 (from Russo et al., 2021) | 4-methoxybenzyl at N1, Cyclohexylpropanoyl at N4 | Selective σ1 Receptor Antagonist | [3] |

| GBR 12909 Analogs | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) at N1, Substituted Benzyl at N4 | Highly Selective DAT Inhibitors | [2] |

Table 1: Structure-Function Overview of Key Substituted Piperazine Derivatives.

Modern Therapeutic Directions: Targeting the Sigma-1 Receptor for Neuropathic Pain

A prime example of the modern therapeutic potential of benzylpiperazine derivatives is the development of selective antagonists for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in nociceptive signaling.[3] This represents a significant shift from the broad-spectrum activity of BZP to a highly targeted approach for a defined clinical need.

Rationale for Targeting σ1 Receptors

σ1 receptors are highly expressed in key pain-processing regions of the CNS, including the dorsal root ganglia and spinal cord.[3] Antagonism of σ1 receptors has been shown to ameliorate pain in models of inflammatory and neuropathic pain, making it a promising, non-opioid target for analgesia.

Development of Selective Benzylpiperazine-based σ1 Antagonists

Recent work has led to the synthesis and characterization of novel benzylpiperazine derivatives with high affinity and selectivity for the σ1 receptor over the σ2 subtype. One standout compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as Compound 15 in its parent study), demonstrated a Kᵢ of 1.6 nM for the σ1 receptor and over 880-fold selectivity versus the σ2 receptor.[3]

In preclinical models, this compound produced significant dose-dependent antinociceptive and anti-allodynic effects in both the formalin model of inflammatory pain and the chronic constriction injury (CCI) model of neuropathic pain, without inducing sedation or impairing motor coordination.[3] This highlights the potential to engineer benzylpiperazine derivatives into safe and effective therapeutics for chronic pain.

Essential Methodologies for Characterization

Rigorous characterization of novel benzylpiperazine derivatives requires a suite of validated in vitro and in vivo assays. The causality behind experimental choices is critical: in vitro assays establish target engagement and mechanism, while in vivo models validate therapeutic efficacy and assess potential liabilities.

In Vitro Characterization Workflow

The initial screening and characterization of new chemical entities should follow a logical, tiered approach to define their pharmacological profile efficiently.

Figure 2: A tiered in vitro workflow for the neuropharmacological characterization of novel benzylpiperazine derivatives.

Detailed Experimental Protocols

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters. This is a foundational assay to establish target engagement.

-

Materials:

-

Rat striatal (for DAT) or whole brain (for SERT, NET) membrane preparations.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a 10-point dilution series), and the appropriate radioligand at a concentration near its Kₔ value.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding (NSB) wells, add a high concentration of a known selective inhibitor.

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a filter mat, washing several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Objective: To measure the functional inhibition (IC₅₀) of dopamine reuptake by a test compound. This assay confirms that binding to the transporter translates to a functional effect.

-

Materials:

-

Freshly dissected rat striatum.

-

Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]Dopamine.

-

Test compounds and a known inhibitor (e.g., GBR 12909) for defining non-specific uptake.

-

-

Procedure:

-

Synaptosome Preparation: Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000-16,000 x g for 20 min) to pellet the crude synaptosomes (P2 fraction).

-

Wash and Resuspend: Gently resuspend the P2 pellet in KRH buffer and repeat the high-speed centrifugation. Resuspend the final washed pellet in a known volume of KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate Uptake: Add [³H]Dopamine (at a final concentration of ~10-20 nM) to start the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid vacuum filtration through filter mats, followed by several washes with ice-cold KRH buffer.

-

Quantification and Analysis: Count the radioactivity retained on the filters. Non-specific uptake is determined in the presence of a saturating concentration of a selective DAT inhibitor. Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.

-

Key In Vivo Models for Efficacy and Safety

-

Rationale: This model assesses both acute nociceptive pain (Phase I) and persistent inflammatory pain (Phase II), providing insights into a compound's analgesic mechanism.[7]

-

Procedure: A dilute formalin solution is injected into the plantar surface of a rodent's hind paw. The animal's pain-related behaviors (licking, biting, and flinching of the injected paw) are then observed and quantified during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[7] A test compound's efficacy is determined by its ability to reduce these behaviors in either or both phases compared to a vehicle-treated control group.

-

Rationale: This widely used model mimics peripheral nerve injury and is used to evaluate a compound's potential to alleviate neuropathic pain symptoms like allodynia (pain from a non-painful stimulus).[8]

-

Procedure: The sciatic nerve of an anesthetized rat is loosely ligated with chromic gut sutures, causing a gradual constriction and subsequent nerve damage.[8] After a recovery period, mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the filaments is measured before and after administration of the test compound. An effective compound will significantly increase the paw withdrawal threshold, indicating an anti-allodynic effect.

Pharmacokinetics, Metabolism, and Neurotoxicity

ADME Profile

The pharmacokinetic profile of benzylpiperazine derivatives is highly dependent on their substitution patterns. BZP itself has a relatively short elimination half-life of approximately 5.5 hours in humans.[9] Metabolism is primarily hepatic, mediated by cytochrome P450 enzymes (notably CYP2D6) and catechol-O-methyl-transferase (COMT).[1] Major metabolic pathways include hydroxylation of the benzyl ring, followed by glucuronidation or sulfation.[1] The potential for genetic polymorphisms in CYP2D6 can lead to inter-individual variability in metabolism and effects.[1]

| Compound | Tₘₐₓ (oral) | t₁/₂ (elimination) | Key Metabolites | Primary Metabolic Enzymes | Reference |

| BZP | ~75 min | ~5.5 hours | 3-OH-BZP, 4-OH-BZP, 4-hydroxy-3-methoxy-BZP | CYP2D6, COMT | [1][9] |

| TFMPP | ~60-90 min | Short (elimination near complete by 24h) | 4-OH-TFMPP | CYP2D6, CYP1A2, CYP3A4 | [4] |

| mCPP | ~2.6-6.1 hours (variable) | ~4-14 hours | p-hydroxy-mCPP | CYP2D6 | [1] |

Table 2: Comparative Pharmacokinetic Parameters of Common Piperazine Derivatives.

Mechanisms of Neurotoxicity

At high concentrations, particularly those associated with recreational use, BZP and its analogs can exhibit neurotoxic effects. In vitro studies using neuronal cell lines have shown that BZP can induce apoptosis (programmed cell death) through mitochondrial pathways.[1] Key mechanisms include:

-

Increased Oxidative Stress: BZP exposure can lead to an overproduction of reactive oxygen species (ROS).[1]

-

Mitochondrial Dysfunction: This is characterized by an increase in mitochondrial membrane potential and a subsequent decrease in ATP production.[1]

-

Caspase Activation: BZP can trigger the activation of executioner caspases, such as caspase-3 and caspase-9, leading to the dismantling of the cell.[1]

These findings underscore the importance of designing derivatives with high target selectivity and a favorable therapeutic index to minimize off-target effects and potential neurotoxicity.

Conclusion and Future Perspectives

The field of substituted benzylpiperazine derivatives has evolved significantly. While the "messy" pharmacology of early compounds like BZP rightfully limited their clinical use and led to their classification as drugs of abuse, the underlying scaffold remains a highly versatile platform for CNS drug discovery. By applying modern principles of medicinal chemistry and rigorous pharmacological evaluation, researchers are successfully designing novel derivatives with high selectivity for targets such as the dopamine transporter and the sigma-1 receptor. These efforts are paving the way for new therapeutic strategies for challenging neurological and psychiatric disorders, including chronic pain. The continued exploration of the vast chemical space around the benzylpiperazine core, guided by the robust methodologies outlined in this guide, promises to unlock further therapeutic potential and rewrite the narrative of this compelling chemical class.

References

-

1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

An in Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (2016). Neurotoxicity Research, 29(3), 326–337. [Link]

-

Antia, U., Lee, T., Kydd, R., & Russell, B. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63–67. [Link]

-

BZP/piperazines drug profile | . (n.d.). European Union. Retrieved January 22, 2026, from [Link]

- Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.

-

Dhanasekaran, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-8. [Link]

-

Benzylpiperazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Russo, R., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(11), 7514–7527. [Link]

-

Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2011). Journal of Visualized Experiments, (50), 2693. [Link]

-

Pifl, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 124-131. [Link]

-

Leal, P. C., et al. (2021). Formalin Murine Model of Pain. Methods in Molecular Biology, 2272, 167–173. [Link]

-

Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments, (127), e56233. [Link]

- Process for preparing N-benzyl piperazine. (2005).

-

Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

Sources

- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of (3H)-dopamine uptake into rat brain synaptosomes by the new non-tricyclic antidepressants, FS32 and FS97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. ddd.uab.cat [ddd.uab.cat]

- 8. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(3-Chloro-benzyl)-piperazine dihydrochloride protocol

I am unable to provide a detailed synthesis protocol for 1-(3-Chloro-benzyl)-piperazine dihydrochloride.